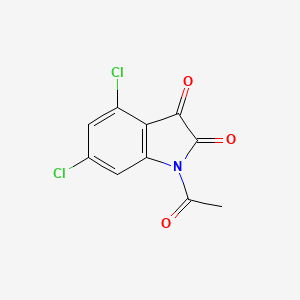![molecular formula C20H19FN6O B2988268 (4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine CAS No. 1251630-81-5](/img/structure/B2988268.png)
(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine is a useful research compound. Its molecular formula is C20H19FN6O and its molecular weight is 378.411. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis begins with the preparation of individual segments of the compound, which are then linked via multi-step organic reactions.
The initial step usually involves the formation of the triazole ring through a click reaction, where an azide reacts with an alkyne.
Following this, the oxadiazole ring is introduced, often requiring cyclization reactions under specific conditions like high temperature or the presence of a catalyst.
The final step involves attaching the dimethylamine group to the phenyl ring, typically achieved via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production scales these reactions, employing continuous flow reactors for precise temperature and pressure control.
Green chemistry principles are increasingly applied, using less toxic solvents and optimizing reaction efficiency to minimize waste.
Types of Reactions It Undergoes
Oxidation: : The phenyl group can undergo electrophilic aromatic substitution reactions.
Reduction: : The triazole and oxadiazole rings are generally resistant to reduction, but under extreme conditions, partial reductions can be observed.
Substitution: : Nucleophilic and electrophilic substitutions can occur, particularly at the dimethylamine group.
Common Reagents and Conditions Used
Oxidation: : Strong oxidizing agents like potassium permanganate.
Reduction: : Catalytic hydrogenation using palladium on carbon.
Substitution: : Alkyl halides for nucleophilic substitution, often in polar aprotic solvents.
Major Products Formed
Oxidation produces phenolic derivatives.
Reduction might yield partially saturated ring systems.
Substitution results in various derivatives depending on the substituents introduced.
Chemistry
Used as a building block for designing new organic materials with specific electronic properties.
Biology
Functions as a probe in biochemical assays to study enzyme interactions.
Medicine
Explored as a potential pharmacophore for developing new drugs, particularly for targeting neurological pathways.
Industry
Incorporated into polymers to enhance thermal stability and mechanical properties.
5. Mechanism of Action: The mechanism by which this compound exerts its effects is highly dependent on its specific application:
In medicinal chemistry, it binds to target proteins or enzymes, potentially altering their activity or function through interactions with the triazole and oxadiazole rings, disrupting biological pathways.
In material science, the electronic properties of the phenyl and triazole groups facilitate the conduction of electrons, influencing the behavior of materials it is integrated into.
6. Comparison with Similar Compounds: Compared to other compounds with similar functionalities:
(3-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)phenylamine: : Lacks the oxadiazole group, reducing its versatility in electronic applications.
(4-{3-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine: : Substituting the fluorobenzyl group with chlorobenzyl impacts its reactivity and binding characteristics.
Its uniqueness lies in the combination of its structural elements, which confer specific reactivity patterns and applications that set it apart from structurally similar compounds.
That should cover everything you need on (4-{3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine. Any other deep dives you’re interested in?
Eigenschaften
IUPAC Name |
4-[3-[1-[(3-fluorophenyl)methyl]-5-methyltriazol-4-yl]-1,2,4-oxadiazol-5-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN6O/c1-13-18(23-25-27(13)12-14-5-4-6-16(21)11-14)19-22-20(28-24-19)15-7-9-17(10-8-15)26(2)3/h4-11H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFVLBJGGWLDDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1CC2=CC(=CC=C2)F)C3=NOC(=N3)C4=CC=C(C=C4)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
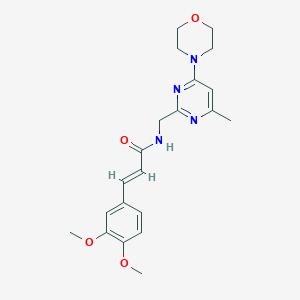

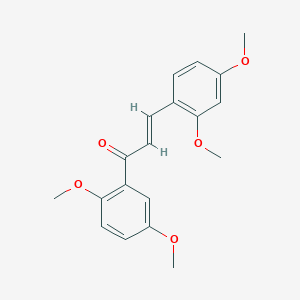
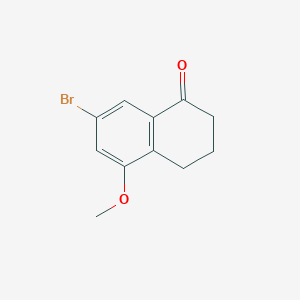
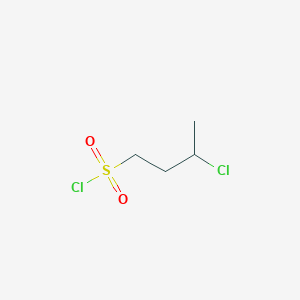
![1-[(Propan-2-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2988193.png)
![5-Chloropyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2988194.png)
![2,6-difluoro-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2988195.png)
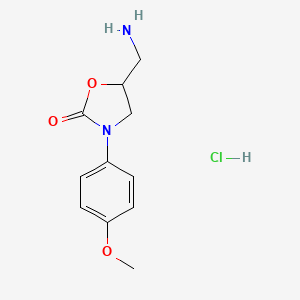
![3-[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]propanoic acid](/img/structure/B2988199.png)
![2-([1,1'-biphenyl]-4-yl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2988200.png)
![2-[6-(4-Methoxyphenyl)pyridazin-3-ylthio]acetamide](/img/structure/B2988201.png)
![3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2988202.png)
